molecular formula C30H54N6O11S B12317570 Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

Cat. No.: B12317570
M. Wt: 706.9 g/mol
InChI Key: ZZZFELOBFYPAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate is a complex organic compound with a unique structure

Preparation Methods

The synthesis of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves multiple steps. The synthetic route typically starts with the preparation of the core imidazole ring, followed by the sequential addition of ethoxy groups and the azido group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein modifications.

    Industry: It can be used in the production of specialized polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, while the imidazole ring can interact with metal ions and enzymes. These interactions can modulate various biological pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate can be compared with similar compounds such as:

Properties

Molecular Formula

C30H54N6O11S

Molecular Weight

706.9 g/mol

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)

InChI Key

ZZZFELOBFYPAJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2

Origin of Product

United States

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